5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-2-amine
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c7-6-8-5-3-1-2-4-10(5)9-6/h1-4H2,(H2,7,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOAQTQFUPQKNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC(=N2)N)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567706 | |
| Record name | 5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134881-57-5 | |
| Record name | 5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or toluene and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the availability of starting materials and cost-effectiveness of the process are crucial factors in industrial production .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of tetrahydrotriazolopyridines exhibit significant antidepressant effects. A study demonstrated that compounds with similar structures could modulate neurotransmitter levels in the brain, leading to potential therapeutic effects for depression and anxiety disorders .
Anticancer Properties
Several studies have highlighted the anticancer potential of triazole-containing compounds. For instance, derivatives of 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-2-amine have shown promising results in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation pathways .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research has shown that certain derivatives possess activity against a range of bacterial strains and fungi. This makes them potential candidates for developing new antimicrobial agents to combat resistant strains .
Case Studies
Pharmacological Insights
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
The table below compares THTP-2-amine with key analogs:
Key Observations:
- Saturation Effects : THTP-2-amine’s tetrahydro-pyridine ring improves solubility compared to aromatic analogs like the nitro derivative .
- Substituent Position: Ethyl substitution at C2 in 2-Ethyl-THTP-6-amine vs.
- Electron Effects : The nitro group in the C6-nitro analog introduces electron-withdrawing properties, which may enhance reactivity in electrophilic substitutions .
Antiproliferative Potential
A structurally related triazolopyrimidine carboxamide () demonstrated antiproliferative activity, suggesting that the triazolo core is critical for interacting with cellular targets. THTP-2-amine’s saturated ring may improve bioavailability, though direct activity data is lacking .
Herbicidal Activity
Triazolo[1,5-a]pyrimidine sulfonamides () act as acetolactate synthase (ALS) inhibitors, a common herbicide target. Substituent position (e.g., ortho vs. para on benzene rings) drastically affects activity, implying that THTP-2-amine derivatives could be optimized for herbicidal use by modifying substituents .
Biological Activity
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS No. 1306604-59-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound based on recent research findings.
- Molecular Formula : C₆H₉N₃
- Molecular Weight : 123.16 g/mol
- Purity : ≥95%
The compound features a triazole ring fused to a pyridine structure, contributing to its unique chemical behavior and biological properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of this compound against various pathogens. In vitro tests demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested .
Anti-inflammatory Activity
The compound has shown promising anti-inflammatory properties. Biological testing indicated that it inhibits inducible nitric oxide synthase (iNOS), which plays a critical role in inflammatory processes. Compared to other known anti-inflammatory agents, this compound exhibited lower iNOS inhibitory activity but still demonstrated potential as a therapeutic agent for inflammatory diseases .
Antiviral Activity
In studies focused on viral infections such as influenza A virus, derivatives of the compound were assessed for their ability to inhibit viral replication. The results indicated that certain modifications to the triazole structure could enhance antiviral efficacy. For example, compounds with specific substituents showed IC50 values in the low micromolar range for inhibiting viral polymerase activity .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
| Substituent | Biological Activity | Remarks |
|---|---|---|
| Hydrogen | Baseline activity | Minimal effect |
| Methyl | Increased antimicrobial activity | Enhanced solubility |
| Hydroxyl | Improved anti-inflammatory effects | Critical for receptor binding |
| Halogen (e.g., Cl) | Enhanced antiviral activity | Increases binding affinity |
Research indicates that specific substitutions can significantly alter the pharmacological profile of the compound. For instance, hydroxyl groups have been associated with increased binding affinity to target proteins involved in inflammation and infection pathways .
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with specific derivatives achieving MIC values as low as 16 µg/mL .
- Inflammation Model : In an animal model of acute inflammation induced by carrageenan injection, treatment with this compound resulted in a significant reduction in paw edema compared to control groups. This suggests its potential use in treating inflammatory disorders .
- Antiviral Screening : A screening assay against influenza A virus revealed that certain analogs of the compound could inhibit viral replication by disrupting PA-PB1 interactions within the viral polymerase complex. The most potent derivative showed an IC50 value of approximately 10 µM .
Q & A
Q. What are the established synthetic routes for 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-2-amine?
- Methodological Answer : The synthesis typically involves cyclization strategies using heterocyclic precursors. For example, a one-pot approach similar to 5-chloro-triazolopyridin-2-amine synthesis () can be adapted:
React a pyridine derivative (e.g., 4-aminopyridine) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate.
Treat with hydroxylamine hydrochloride to generate an N-hydroxy-formimidamide intermediate.
Cyclize using trifluoroacetic acid anhydride (TFAA) to form the triazolopyridine core.
Hydrogenate the pyridine ring to yield the tetrahydro derivative.
Purification via column chromatography and characterization via NMR and mass spectrometry are critical .
Q. Which spectroscopic techniques are most reliable for structural confirmation?
- Methodological Answer :
- 1H/13C NMR : Key for identifying proton environments (e.g., amine protons at δ 5.90–6.04 ppm, aromatic protons at δ 7.30–8.04 ppm) and carbon backbone .
- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ peaks at m/z 124–164 for derivatives) .
- X-ray Crystallography : Resolves planar triazolopyridine systems and substituent orientations (as shown for triazolopyrimidine analogs in ).
Advanced Research Questions
Q. How can reaction yields be optimized for this compound under varying catalytic conditions?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or palladium catalysts for cyclization steps, as used in triazolopyridine derivatization ().
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) improve intermediate solubility, while toluene enhances cyclization efficiency .
- Temperature Control : Maintain 80–110°C during cyclization to balance reaction rate and byproduct formation .
Q. How should researchers address discrepancies in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and positive controls (e.g., CEP-33779 as a JAK2 inhibitor benchmark) .
- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups at the 5-position enhance HDAC inhibition in ).
- Data Normalization : Account for batch-to-batch purity variations via HPLC (≥95% purity thresholds) .
Q. What are key considerations in designing SAR studies for triazolopyridine derivatives?
- Methodological Answer :
- Core Modifications : Introduce substituents at the 5-, 7-, or 8-positions to probe steric/electronic effects (e.g., 5-fluoro derivatives in show altered bioactivity).
- Ring Saturation : Compare tetrahydro (saturated) vs. aromatic cores for conformational flexibility and target binding ( vs. 18).
- Pharmacophore Mapping : Use docking simulations to predict interactions with targets like JAK2 or HDAC, validated by crystallographic data ().
Data Contradiction Analysis
Q. How to resolve conflicting crystallographic and NMR data for triazolopyridine derivatives?
- Methodological Answer :
- Dynamic Effects : NMR may show averaged signals due to ring puckering in tetrahydro derivatives, while X-ray structures capture static conformations .
- Solvent Artifacts : Recrystallize from methanol () to minimize solvent inclusion in crystal lattices.
- Computational Validation : Use DFT calculations to model NMR chemical shifts against experimental data .
Biological Activity Profiling
Q. What in vitro assays are suitable for evaluating kinase inhibition potential?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
